N-Demethyl-alpha-obscurine
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Overview
Description
N-Demethyl-alpha-obscurine is a natural alkaloid derived from the whole plants of Lycopodium japonicum . It is a member of the Lycopodium alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C16H24N2O, and it has a molecular weight of 260.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-alpha-obscurine involves several key reactions. One of the methods includes the acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine to the enimine, followed by methylation . Another approach involves the Buchwald–Hartwig coupling reaction, the Heck cyclization, and diastereoselective hydrogenation .
Industrial Production Methods: Industrial production of this compound is typically carried out by extracting it from the whole plants of Lycopodium japonicum . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl-alpha-obscurine undergoes various chemical reactions, including reduction and methylation. For instance, the reduction of racemic this compound with lithium aluminium hydride yields racemic lycodine and racemic deacetyl-flabellidine .
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for the reduction of this compound.
Methylation: Methylation is achieved using methylating agents under specific conditions.
Major Products:
Reduction Products: Racemic lycodine and racemic deacetyl-flabellidine.
Methylation Products: Methylated derivatives of this compound.
Scientific Research Applications
N-Demethyl-alpha-obscurine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Demethyl-alpha-obscurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- Alpha-obscurine
- Beta-obscurine
- N-Desmethyl-alpha-obscurine
- N-Desmethyl-beta-obscurine
Comparison: N-Demethyl-alpha-obscurine is unique among its similar compounds due to its specific structural features and biological activities. While alpha-obscurine and beta-obscurine share similar core structures, the demethylation in this compound results in distinct chemical properties and biological effects . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-Demethyl-alpha-obscurine is a natural alkaloid predominantly derived from Lycopodium japonicum, a plant known for its diverse medicinal properties. This compound has garnered attention in scientific research due to its potential biological activities , including anti-inflammatory, neuroprotective effects, and implications in treating neurological disorders.
Chemical Structure
This compound belongs to the class of lycodine-type alkaloids. Its chemical structure influences its biological activity, with specific functional groups contributing to its interaction with biological targets.
Synthesis Methods
The synthesis of this compound involves several key reactions:
- Acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine.
- Methylation processes that modify the compound's structure to enhance its biological activity.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits a half-life (t½) of approximately 1.37 hours in plasma, indicating rapid elimination. This rapid clearance may influence its therapeutic efficacy and necessitates further investigation into dosing regimens for potential clinical applications .
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways. This action is particularly relevant in conditions such as arthritis and neuroinflammation .
Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in several studies. It appears to exert protective effects on neuronal cells by:
- Reducing oxidative stress.
- Modulating neurotransmitter systems.
- Inhibiting apoptotic pathways associated with neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assays have been utilized to evaluate the compound's effects on various cancer cell lines. The results suggest that this compound may induce apoptosis in tumor cells while exhibiting selective toxicity, sparing normal cells .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | |
Neuroprotective | Modulation of neurotransmitters | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Neuroprotection in Animal Models
In a study involving rat models of neurodegeneration, administration of this compound resulted in significant preservation of cognitive functions and reduced neuronal loss compared to control groups. These findings support its potential use as a therapeutic agent for conditions such as Alzheimer's disease .
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another investigation assessed the anti-inflammatory effects of this compound in models of induced arthritis. The compound demonstrated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
Properties
IUPAC Name |
(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGYLLKKFRBQO-AZKPJATDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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